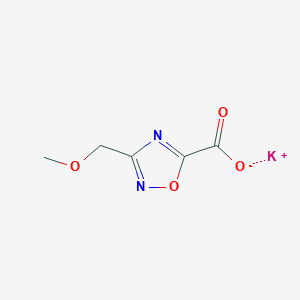

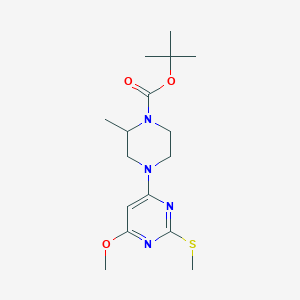

1,6-Diamino-4-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Acylation Reactions

1,6-Diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles can react with different acylating agents. For example, they react with 1-cyanoacetyl-3,5-dimethylpyrazole and chloroacetyl chloride, producing cyanoacetamides and chloroacetamides (Chikava, Dolganov, & Dotsenko, 2020).

Crystal Structures and Surface Analysis

The crystal structures of derivatives of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile have been analyzed, revealing intricate patterns of hydrogen bonds and interactions like N—H⋯N and C—H⋯π, which contribute to their stability (Naghiyev et al., 2022).

Mannich Reaction

In the context of the Mannich reaction, these compounds can be converted into various derivatives depending on the reacting agents. This process and the resultant products have potential implications in the synthesis of new compounds (Dotsenko et al., 2021).

Heterobicyclic Systems Synthesis

The synthesis of heterobicyclic systems containing triazolo/triazinopyridinone moieties from 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles has been explored. These synthesized compounds exhibit significant antimicrobial activity (Abdel-Monem, 2004).

Nanoparticle Catalysis

ZrP2O7 nanoparticles have been used as a catalyst for synthesizing these derivatives, highlighting a method that yields excellent results with low reaction times (Javad et al., 2014).

Synthesis of Pyrido Triazines

These compounds have been used in the synthesis of pyrido[1,2-a][1,3,5]triazine derivatives. The process involves aminomethylation, leading to the formation of structurally unique compounds (Khrustaleva et al., 2014).

Red Fluorescent Organic Compounds

Their condensation with arylglyoxals in the presence of boric acid results in the synthesis of pyrido[1,2-b][1,2,4]triazines, which emit red light in the 650 nm range, indicating their potential in fluorescent applications (Darehkordi et al., 2018).

Antimicrobial Activity

Some derivatives of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles have been synthesized and evaluated for their antimicrobial activities. Compounds incorporating the 6-methylchromone moiety, in particular, showed promising results against various microorganisms (Ibrahim et al., 2011).

Theoretical Studies

Theoretical studies have been conducted to understand the intramolecular hydrogen bonding and reaction pathways of these compounds, which can aid in the design of new drugs and materials (Tahmasby et al., 2021).

properties

IUPAC Name |

1,2-diamino-4-(2-nitrophenyl)-6-oxopyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N6O3/c14-5-8-11(7-3-1-2-4-10(7)19(21)22)9(6-15)13(20)18(17)12(8)16/h1-4H,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOUAFJEORRXSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Diamino-4-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2937079.png)

![3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2937083.png)

![4-[(4-chlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2937084.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2937085.png)

![(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2937088.png)

![ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate](/img/structure/B2937094.png)

![benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride](/img/structure/B2937099.png)